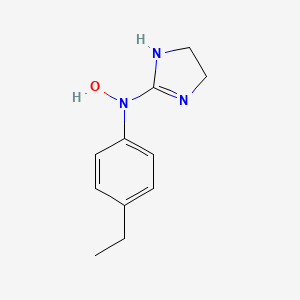
N-(4,5-dihydro-1H-imidazol-2-yl)-N-(4-ethylphenyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dihydro-1H-imidazol-2-yl)-N-(4-ethylphenyl)hydroxylamine: is a synthetic organic compound that features both an imidazole ring and a hydroxylamine functional group. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydro-1H-imidazol-2-yl)-N-(4-ethylphenyl)hydroxylamine typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxylamine Group: This step might involve the reaction of the imidazole derivative with hydroxylamine or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4,5-dihydro-1H-imidazol-2-yl)-N-(4-ethylphenyl)hydroxylamine: can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
N-(4,5-dihydro-1H-imidazol-2-yl)-N-(4-ethylphenyl)hydroxylamine: could have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its effects on cellular processes and pathways.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of N-(4,5-dihydro-1H-imidazol-2-yl)-N-(4-ethylphenyl)hydroxylamine would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Receptor Interaction: Modulation of receptor activity, leading to changes in cellular signaling pathways.
Pathway Modulation: Alteration of metabolic or signaling pathways within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4,5-dihydro-1H-imidazol-2-yl)-N-phenylhydroxylamine: Lacks the ethyl group on the phenyl ring.
N-(4,5-dihydro-1H-imidazol-2-yl)-N-(4-methylphenyl)hydroxylamine: Contains a methyl group instead of an ethyl group.
Uniqueness
The presence of the ethyl group on the phenyl ring in N-(4,5-dihydro-1H-imidazol-2-yl)-N-(4-ethylphenyl)hydroxylamine might confer unique properties, such as increased lipophilicity or altered binding affinity to molecular targets, compared to its analogs.
Propriétés
Formule moléculaire |
C11H15N3O |
|---|---|
Poids moléculaire |
205.26 g/mol |
Nom IUPAC |
N-(4,5-dihydro-1H-imidazol-2-yl)-N-(4-ethylphenyl)hydroxylamine |
InChI |
InChI=1S/C11H15N3O/c1-2-9-3-5-10(6-4-9)14(15)11-12-7-8-13-11/h3-6,15H,2,7-8H2,1H3,(H,12,13) |
Clé InChI |
ZVRSKDWCAAKMOC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)N(C2=NCCN2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


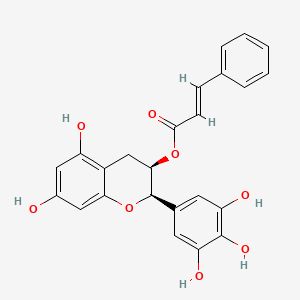
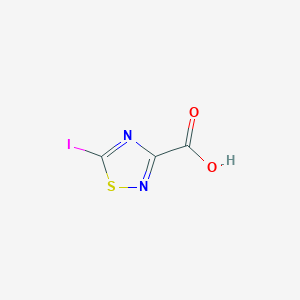
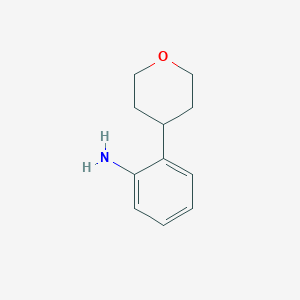
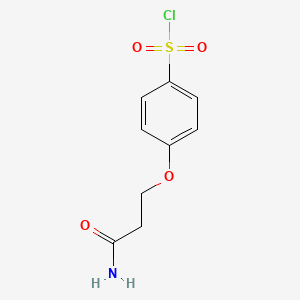
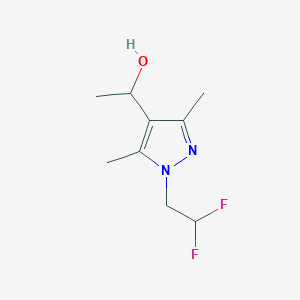

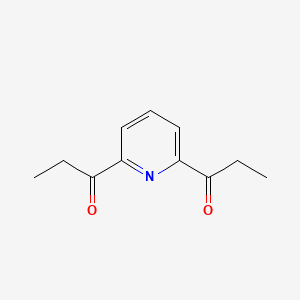
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-5-yl)propanoic acid](/img/structure/B12834595.png)
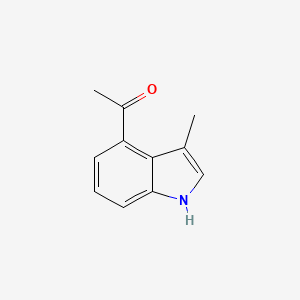
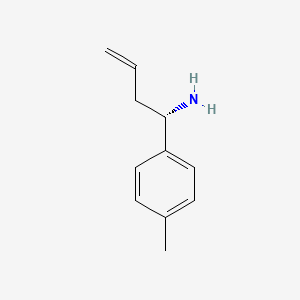
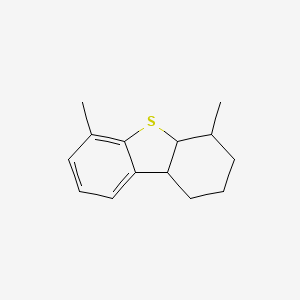
![5,6-Dihydrocyclopenta[d][1,2,3]triazol-1(4H)-amine](/img/structure/B12834623.png)


